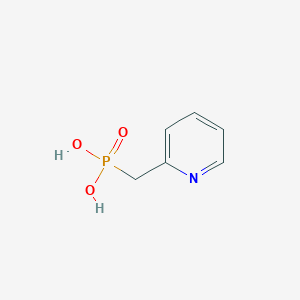
(Pyridin-2-Ylmethyl)phosphonic Acid
Vue d'ensemble
Description
(Pyridin-2-Ylmethyl)phosphonic Acid is a chemical compound with the molecular formula C6H8NO3P and a molecular weight of 173.11 . It appears as a solid at 20°C .
Molecular Structure Analysis
The molecular structure of (Pyridin-2-Ylmethyl)phosphonic Acid consists of 6 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 phosphorus atom .Applications De Recherche Scientifique
Electronic Materials
(Pyridin-2-Ylmethyl)phosphonic Acid: is utilized in the field of electronic materials due to its ability to form self-assembling monolayers on metal surfaces . These monolayers can be used to modify the surface properties of materials, such as improving adhesion, corrosion resistance, and electrical characteristics, which are crucial for the development of electronic devices.
Self-Assembly Materials
The compound serves as a building block for self-assembly materials . It can interact with other molecular entities to create larger structures through non-covalent bonds. This property is particularly useful in creating organized nanostructures for applications in nanotechnology and materials science.
Contact Printing Materials
In contact printing, (Pyridin-2-Ylmethyl)phosphonic Acid can be used to transfer microscopic patterns onto substrates . This application is significant in the fabrication of microelectronic circuits and nano-imprinting, where precise patterning is essential.
Phosphorus Compounds Synthesis
As a phosphorus compound, it is a precursor in the synthesis of various organic phosphorus derivatives . These derivatives are important in a wide range of chemical reactions and are used in the synthesis of pharmaceuticals, agrochemicals, and flame retardants.
Coordination Chemistry
(Pyridin-2-Ylmethyl)phosphonic Acid: plays a role in coordination chemistry as a ligand that can bind to metal ions . This binding capability is exploited in catalysis, where the compound can enhance or modify the reactivity of metal catalysts.
Optical Materials
Due to its unique electronic structure, the compound can be used to develop optical materials . It can alter the refractive index of materials or be used in the creation of luminescent materials that are used in LEDs and other light-emitting devices.
Corrosion Inhibitors
The acid functions as a corrosion inhibitor for metals and alloys . By forming a protective layer on the surface, it can significantly reduce the rate of corrosion, which is vital for extending the lifespan of metal components in various industries.
Biomedical Research
In biomedical research, (Pyridin-2-Ylmethyl)phosphonic Acid is explored for its potential in drug delivery systems . Its ability to bind to biological molecules can be leveraged to create targeted delivery mechanisms for therapeutic agents.
Safety and Hazards
Mécanisme D'action
Target of Action
(Pyridin-2-Ylmethyl)phosphonic Acid is a potential inhibitor of metallo-β-lactamases . Metallo-β-lactamases are enzymes that confer resistance to a broad range of β-lactam antibiotics in bacteria .
Mode of Action
The compound interacts with metallo-β-lactamases, potentially inhibiting their activity . This inhibition could restore the susceptibility of resistant bacteria to existing antibiotics .
Biochemical Pathways
By inhibiting these enzymes, the compound could potentially disrupt the biochemical pathways that lead to antibiotic resistance .
Result of Action
The primary result of the action of (Pyridin-2-Ylmethyl)phosphonic Acid would be the inhibition of metallo-β-lactamases, potentially restoring the effectiveness of β-lactam antibiotics against resistant bacteria .
Propriétés
IUPAC Name |
pyridin-2-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-3-1-2-4-7-6/h1-4H,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWCWWLEFNGDBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508303 | |
| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-2-Ylmethyl)phosphonic Acid | |
CAS RN |
80241-45-8 | |
| Record name | [(Pyridin-2-yl)methyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Pyridin-2-ylmethyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![11b-Methyl-1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B1316345.png)
![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)


![Benzo[h]quinoline-2-carbaldehyde](/img/structure/B1316358.png)
![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)
